molecular formula C6H14Cl2N2 B6190288 rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride CAS No. 2639389-30-1

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride

Cat. No.: B6190288
CAS No.: 2639389-30-1
M. Wt: 185.1
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Description

rac-(1R,5S)-3-azabicyclo[320]heptan-1-amine dihydrochloride is a bicyclic amine compound It is characterized by its unique bicyclo[320]heptane structure, which includes a nitrogen atom in the bridgehead position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a bicyclo[3.2.0]heptane derivative, under acidic or basic conditions.

    Amine Introduction: The introduction of the amine group at the bridgehead position is carried out through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, primary amines, and other nucleophiles under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted bicyclic amine derivatives.

Scientific Research Applications

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving neurotransmitter analogs and receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine
  • rac-(1R,3R,5S)-bicyclo[3.2.0]heptan-3-amine hydrochloride

Uniqueness

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the bridgehead position. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2639389-30-1

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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